molecular formula C20H35NO13S B1434589 Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside CAS No. 87019-31-6

Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside

Cat. No.: B1434589
CAS No.: 87019-31-6
M. Wt: 529.6 g/mol
InChI Key: SOTZBTNFTFOSAI-UHFFFAOYSA-N
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Description

Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside is a useful research compound. Its molecular formula is C20H35NO13S and its molecular weight is 529.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Efficient Synthesis Techniques : The research by Cai et al. (2009) discusses an efficient, concise synthetic route to various 2-acetamido-2-deoxy-beta-D-hexopyranosides, including methods that could be applied to the synthesis of carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside (Cai, Ling, & Bundle, 2009).

Chemical Characterization

  • NMR Characterization : Rabuka and Hindsgaul (2002) provided a detailed characterization of similar compounds through high-resolution NMR spectroscopy. This approach could be critical for understanding the structural details of carbomethoxyethylthioethyl derivatives (Rabuka & Hindsgaul, 2002).

Biological Applications

  • Use in Glycomimetics and Lectin Studies : Research by Misawa et al. (2007) involving divalent glycosides related to carbomethoxyethylthioethyl derivatives showed potential for lectin studies and glycomimetics. This suggests potential biological applications for carbomethoxyethylthioethyl derivatives in studying protein-carbohydrate interactions (Misawa et al., 2007).

Potential Therapeutic Applications

  • Inhibitory Effects on Glycosaminoglycan Biosynthesis : Berkin, Szarek, and Kisilevsky (2000) explored the effects of similar compounds on glycosaminoglycan biosynthesis, indicating possible therapeutic applications in related medical conditions (Berkin, Szarek, & Kisilevsky, 2000).

Analytical Chemistry

  • Fluorous Tag Method in Glycolipid Synthesis : Kasuya et al. (2010) used methods that could be applicable for the synthesis and analysis of carbomethoxyethylthioethyl derivatives in glycolipid synthesis, emphasizing the importance in analytical chemistry (Kasuya, Tojino, Mizuno, & Hatanaka, 2010).

Properties

IUPAC Name

methyl 3-[2-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethylsulfanyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO13S/c1-9(24)21-13-15(27)18(34-20-17(29)16(28)14(26)10(7-22)32-20)11(8-23)33-19(13)31-4-6-35-5-3-12(25)30-2/h10-11,13-20,22-23,26-29H,3-8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTZBTNFTFOSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCSCCC(=O)OC)CO)OC2C(C(C(C(O2)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407769
Record name AC1NNL9N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87019-31-6
Record name AC1NNL9N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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